molecular formula C9H15NO4 B2826744 Ethyl 4-nitrocyclohexane-1-carboxylate CAS No. 1894987-71-3

Ethyl 4-nitrocyclohexane-1-carboxylate

Cat. No.: B2826744
CAS No.: 1894987-71-3
M. Wt: 201.222
InChI Key: VKAWQOZWOJYETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-nitrocyclohexane-1-carboxylate is an organic compound characterized by a cyclohexane ring substituted with a nitro group at the 4-position and an ethyl ester group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration of Cyclohexanecarboxylic Acid: The compound can be synthesized by nitration of cyclohexanecarboxylic acid using concentrated nitric acid and sulfuric acid as a catalyst.

  • Esterification: The resulting 4-nitrocyclohexane-1-carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production typically involves optimizing these reactions for large-scale synthesis, ensuring efficient use of reagents and minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

  • Substitution: The compound can participate in substitution reactions, where the nitro group or ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst, and tin chloride (SnCl₂).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines and amides.

  • Substitution Products: Different esters, amides, and other functionalized derivatives.

Scientific Research Applications

Ethyl 4-nitrocyclohexane-1-carboxylate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of nitro-containing compounds on biological systems.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4-nitrocyclohexane-1-carboxylate exerts its effects depends on its specific application. In biochemical studies, the nitro group can act as an electron-withdrawing group, affecting the reactivity of the molecule. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce therapeutic effects.

Comparison with Similar Compounds

  • Ethyl nitrobenzoate

  • Ethyl 3-nitrobenzoate

  • Ethyl 2-nitrobenzoate

Properties

IUPAC Name

ethyl 4-nitrocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAWQOZWOJYETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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